UK-371804: A Technical Guide to its Mechanism of Action as a Urokinase-Type Plasminogen Activator (uPA) Inhibitor
UK-371804: A Technical Guide to its Mechanism of Action as a Urokinase-Type Plasminogen Activator (uPA) Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
UK-371804 is a potent and highly selective small molecule inhibitor of urokinase-type plasminogen activator (uPA), a serine protease critically involved in extracellular matrix degradation, cell migration, and tissue remodeling.[1][2][3] This technical guide provides an in-depth overview of the mechanism of action of UK-371804, including its direct enzymatic inhibition, its effects on the uPA signaling pathway, and its potential therapeutic implications, particularly in the context of chronic wound healing. Detailed experimental protocols for key assays and relevant preclinical models are provided, along with a quantitative summary of its pharmacological profile.
Introduction
The urokinase-type plasminogen activator (uPA) system is a key regulator of pericellular proteolysis and is implicated in a variety of physiological and pathological processes, including wound healing, angiogenesis, and tumor metastasis.[4] uPA converts the inactive zymogen plasminogen into the broad-spectrum protease plasmin, which in turn degrades components of the extracellular matrix (ECM) and activates other proteases such as matrix metalloproteinases (MMPs).[1] Dysregulation of uPA activity is associated with impaired wound healing and cancer progression, making it an attractive target for therapeutic intervention.[4]
UK-371804 emerged from a drug discovery program at Pfizer aimed at developing selective uPA inhibitors for the potential treatment of chronic dermal ulcers.[1][5] It is a member of the 1-(7-sulfonamidoisoquinolinyl)guanidine class of compounds.[1] This document details the molecular mechanism through which UK-371804 exerts its inhibitory effects.
Mechanism of Action: Direct Inhibition of uPA
UK-371804 functions as a direct, competitive inhibitor of the uPA enzyme. It binds to the active site of uPA, preventing the binding of its natural substrate, plasminogen. This inhibition blocks the catalytic conversion of plasminogen to plasmin, thereby attenuating the downstream proteolytic cascade.
Quantitative Pharmacological Data
The potency and selectivity of UK-371804 have been characterized in various in vitro assays. The following tables summarize the key quantitative data available for this compound.
Table 1: In Vitro Potency of UK-371804
| Parameter | Value | Description |
| Ki (uPA) | 10 nM | Inhibitor constant for urokinase-type plasminogen activator.[1][3][4][6][7] |
| IC50 (Human Chronic Wound Fluid) | 0.89 µM | Concentration required to inhibit 50% of exogenous uPA activity in human chronic wound fluid.[3][4] |
Table 2: Selectivity Profile of UK-371804
| Enzyme | Selectivity (fold vs. uPA) | Description |
| Tissue Plasminogen Activator (tPA) | 4000-fold | Selectivity for uPA over the related serine protease tPA.[1][3] |
| Plasmin | 2700-fold | Selectivity for uPA over the downstream protease plasmin.[1][3] |
Impact on the uPA Signaling Pathway
The inhibitory action of UK-371804 on uPA has significant downstream consequences on cellular signaling pathways that are crucial for cell migration and tissue remodeling, particularly in the context of wound healing.
The uPA/uPAR Signaling Cascade
uPA exerts its effects not only through plasmin generation but also by binding to its cell surface receptor, the urokinase-type plasminogen activator receptor (uPAR).[1] This interaction localizes proteolytic activity to the cell surface and initiates intracellular signaling cascades that influence cell adhesion, migration, proliferation, and survival.[8] By inhibiting uPA, UK-371804 is expected to disrupt these signaling events.
Role in Wound Healing
In the context of wound healing, a balanced level of uPA activity is crucial for the migration of keratinocytes and fibroblasts, as well as for the remodeling of the provisional fibrin matrix.[9] In chronic wounds, however, uPA activity can be excessively high, leading to excessive proteolysis and impaired healing. By inhibiting uPA, UK-371804 is proposed to restore a more favorable proteolytic balance, thereby promoting the healing process.
Preclinical Evaluation
The efficacy of UK-371804 has been evaluated in a preclinical model of wound healing.
In Vivo Porcine Excisional Wound Model
Topical administration of UK-371804 to acute excisional wounds in pigs demonstrated that the compound can penetrate the wound tissue and inhibit exogenous uPA activity.[2] Importantly, this was achieved with no adverse effects on the normal wound healing parameters in this acute model, suggesting a favorable safety profile for topical application.[2]
Experimental Protocols
The following are representative protocols for the key experiments used to characterize the mechanism of action of UK-371804.
uPA Enzyme Inhibition Assay (Spectrofluorometric)
This assay is used to determine the potency of inhibitors against purified uPA.
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Reagent Preparation:
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Prepare a stock solution of purified human uPA in an appropriate assay buffer (e.g., Tris-HCl with NaCl and a non-ionic detergent).
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Prepare a stock solution of a fluorogenic uPA substrate (e.g., a peptide substrate linked to a fluorescent reporter like 7-amino-4-methylcoumarin, AMC).
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Prepare serial dilutions of UK-371804 in the assay buffer.
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Assay Procedure:
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In a 96-well microplate, add a fixed concentration of uPA to each well.
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Add varying concentrations of UK-371804 or vehicle control to the wells and incubate for a pre-determined time at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.
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Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
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Immediately place the microplate in a fluorescence plate reader and measure the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths for the fluorophore.
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Data Analysis:
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Calculate the initial velocity of the reaction for each inhibitor concentration from the linear phase of the fluorescence-time curve.
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Plot the reaction velocity as a function of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
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The inhibitor constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, taking into account the substrate concentration and its Michaelis-Menten constant (Km).
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Porcine Excisional Wound Model
This in vivo model is used to assess the penetration and activity of topically applied compounds in a setting that is physiologically similar to human skin.
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Animal Model:
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Domestic pigs are used due to the anatomical and physiological similarities of their skin to human skin.
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Animals are anesthetized for the duration of the surgical procedures.
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Wound Creation:
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The dorsal skin is shaved and prepared for surgery.
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Multiple full-thickness excisional wounds are created using a dermatome or a biopsy punch.
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Compound Administration:
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A formulation of UK-371804 (e.g., in a hydrogel) or a vehicle control is applied topically to the wounds.
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The wounds are then covered with an occlusive dressing.
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Sample Collection and Analysis:
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At predetermined time points, wound biopsies are collected.
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The tissue is processed to extract the compound and measure its concentration, typically using liquid chromatography-mass spectrometry (LC-MS).
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Wound tissue homogenates can also be used to measure the inhibition of endogenous or exogenously added uPA activity using an enzyme assay as described above.
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Clinical Development Status
A comprehensive search of publicly available clinical trial registries and literature databases did not yield any evidence that UK-371804 has entered human clinical trials. The development of this compound appears to have been discontinued during the preclinical phase. Information on the specific reasons for discontinuation is not publicly available.
Conclusion
UK-371804 is a potent and selective inhibitor of urokinase-type plasminogen activator. Its mechanism of action is centered on the direct inhibition of the uPA enzyme, leading to a reduction in plasmin-mediated proteolysis and modulation of uPA/uPAR-dependent signaling pathways. Preclinical studies in a porcine wound model demonstrated its ability to penetrate the skin and inhibit its target. While the clinical development of UK-371804 was not pursued, the compound remains a valuable research tool for studying the role of uPA in various physiological and pathological processes. The data and methodologies presented in this guide provide a comprehensive resource for researchers in the fields of drug development, wound healing, and protease biology.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. selleckchem.com [selleckchem.com]
- 4. uPA dependent and independent mechanisms of wound healing by C-phycocyanin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. UK-371804 HCl - Immunomart [immunomart.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. mdpi.com [mdpi.com]
- 9. The uPA/uPAR system in astrocytic wound healing [sjzsyj.com.cn]
